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Compound of Interest

Compound Name: 1,1,1,2,3,3-Hexafluoropropane

Cat. No.: B1582507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of key isomers of

hexafluoropropane, a compound significant in various industrial applications, from fire

suppression and refrigeration to plasma etching in semiconductor manufacturing.

Understanding the distinct reactivity profiles of these isomers is crucial for optimizing existing

applications and innovating new technologies. This document synthesizes available

experimental data on their thermal stability, atmospheric reactivity, and behavior in plasma

environments, offering a direct comparison to inform material selection and process

development.

Physicochemical Properties of Hexafluoropropane
Isomers
Hexafluoropropane (C₃H₂F₆) exists in several structural forms, with 1,1,1,3,3,3-

hexafluoropropane (HFC-236fa) and 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) being the

most commercially significant. Their structural differences, despite having the same molecular

formula, lead to variations in their physical and chemical properties.
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Property
1,1,1,3,3,3-
hexafluoropropane
(HFC-236fa)

1,1,1,2,3,3-
hexafluoropropane
(HFC-236ea)

1,1,2,2,3,3-
hexafluoropropane
(HFC-236ca)

CAS Number 690-39-1[1][2] 431-63-0[1][3] Data not available

Molecular Formula C₃H₂F₆[4][5] C₃H₂F₆[3][6] C₃H₂F₆[7]

Molecular Weight 152.04 g/mol [5][8] 152.04 g/mol [6] 152.04 g/mol

Boiling Point -1.1 to -0.7 °C[2][5] Data not available Data not available

Melting Point -93.6 to -98.0 °C[2][5] Data not available Data not available

Global Warming

Potential (100-yr)
9,810[5][9] 1,370[9] Data not available

Comparative Chemical Reactivity
The arrangement of fluorine and hydrogen atoms along the propane backbone dictates the

chemical reactivity of each isomer, influencing bond strengths, thermal stability, and

susceptibility to attack by radicals.

Thermal stability is a critical factor for applications involving high temperatures. Studies on

HFC-236fa show that it is thermally stable up to 500°C.[10][11] Decomposition begins around

600°C and becomes significant at 750°C, yielding products such as hydrogen fluoride (HF) and

various pentafluoropropenes.[10][11]

Isomer Onset of Decomposition
Key Decomposition
Products

HFC-236fa ~600 °C[10][11]
HF, Pentafluoropropene

(C₃HF₅)[10][11]

HFC-236ea Data not available Data not available

HFC-236ca Data not available Data not available

The primary degradation pathway for hydrofluorocarbons (HFCs) in the atmosphere is reaction

with hydroxyl (•OH) radicals.[8][12][13] The rate of this reaction determines the atmospheric
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lifetime and, consequently, the Global Warming Potential (GWP) of the compound. The reaction

proceeds via hydrogen abstraction, forming water and a fluorinated alkyl radical.[13]

HFC-236fa reacts with •OH radicals primarily through the abstraction of a hydrogen atom from

the central carbon.[10][14] This reaction is a key determinant of its atmospheric lifetime.[15]

The structural differences between isomers influence the C-H bond strength and accessibility,

leading to different reaction rates.

Isomer
Rate Constant with •OH
(k_OH) at 298 K (cm³
molecule⁻¹ s⁻¹)

Atmospheric Lifetime

HFC-236fa 0.34 x 10⁻¹⁵ to 1.1 x 10⁻¹⁵[15] ~9.3 to 59 years[11][15]

HFC-236ea Data not available Data not available

HFC-236ca Data not available Data not available

Bond dissociation energy is a direct measure of bond strength and a strong indicator of

chemical reactivity. The weakest bond in the molecule is typically the first to break during

pyrolysis or reaction. For HFC-236fa, the C-C bond is the most labile, requiring less energy to

cleave compared to the C-H or C-F bonds.[11] This suggests that initial fragmentation in

thermal processes likely involves the formation of trifluoromethyl (•CF₃) and 2,2,2-trifluoroethyl

(•CH₂CF₃) radicals.

Bond Type
Bond Dissociation Energy (kcal/mol) for
HFC-236fa

C-C 95.3[11]

C-H 101.9[11]

C-F 122.7[11]

Comparable experimental BDE data for HFC-236ea and HFC-236ca are not readily available in

the reviewed literature.
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A direct comparison of HFC-236fa, HFC-236ea, and HFC-236ca has been conducted in the

context of high aspect ratio silicon oxide (SiO₂) plasma etching.[7] In these high-energy

environments, the isomer's structure significantly affects the dissociation pathways and the

resulting plasma composition. The study revealed that the different chemical structures of the

isomers lead to different concentrations of key etching species, such as CF₂ radicals, which in

turn affects the etching performance.[7] This demonstrates that even with the same chemical

formula, structural isomerism is a critical factor in the reactivity and application of these gases

in plasma processes.[7]

Experimental Methodologies
The data presented in this guide are derived from established experimental techniques

designed to probe chemical kinetics and reaction mechanisms.

Reactor Setup: A flow reactor, typically made of quartz or another inert material, is heated to

the desired temperature (e.g., 500-850°C).

Sample Introduction: A diluted mixture of the hexafluoropropane isomer in an inert carrier

gas (e.g., Nitrogen or Argon) is passed through the heated reactor at a controlled flow rate.

Product Analysis: The gas mixture exiting the reactor is rapidly cooled to quench the

reaction. The products are then analyzed, commonly using Gas Chromatography-Mass

Spectrometry (GC-MS) to separate and identify the decomposition products.

Data Interpretation: By varying the temperature and residence time, the thermal stability and

decomposition pathways of the isomer can be determined.

Reaction Chamber: Experiments are conducted in a smog chamber or reaction cell of a

known volume at a controlled temperature (e.g., 298 K) and pressure.[16]

Relative Rate Method: The hexafluoropropane isomer and a reference compound with a

well-known •OH rate constant are introduced into the chamber.

•OH Generation: Hydroxyl radicals are generated within the chamber, often through the

photolysis of a precursor like methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) in the

presence of NOx.[12]
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Concentration Monitoring: The concentrations of the isomer and the reference compound are

monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy or

GC.

Kinetic Analysis: The rate constant for the reaction of the isomer with •OH is calculated from

the relative decay rates of the isomer and the reference compound.

Visualized Workflows and Structures
To better illustrate the concepts discussed, the following diagrams have been generated using

the Graphviz DOT language, adhering to specified design constraints.

Caption: Chemical structures of three hexafluoropropane isomers.
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Caption: Generalized pathway for H-abstraction by an OH radical.
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Caption: Workflow for a relative rate kinetics experiment.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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